molecular formula C9H7N3O3 B14499292 Quinoxaline, 7-methoxy-5-nitro- CAS No. 64457-69-8

Quinoxaline, 7-methoxy-5-nitro-

Cat. No.: B14499292
CAS No.: 64457-69-8
M. Wt: 205.17 g/mol
InChI Key: CJEXBEAAVGZRFQ-UHFFFAOYSA-N
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Description

Quinoxaline, 7-methoxy-5-nitro- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications

Preparation Methods

The synthesis of 7-methoxy-5-nitro-quinoxaline typically involves the condensation of 2-nitroaniline with a suitable methoxy-substituted diketone. One common method is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct.

Chemical Reactions Analysis

7-methoxy-5-nitro-quinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-5-nitro-quinoxaline involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive oxygen species (ROS) that cause DNA damage . This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy.

Comparison with Similar Compounds

7-methoxy-5-nitro-quinoxaline can be compared with other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of methoxy and nitro groups in 7-methoxy-5-nitro-quinoxaline contributes to its distinct chemical and biological properties.

Properties

CAS No.

64457-69-8

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

7-methoxy-5-nitroquinoxaline

InChI

InChI=1S/C9H7N3O3/c1-15-6-4-7-9(11-3-2-10-7)8(5-6)12(13)14/h2-5H,1H3

InChI Key

CJEXBEAAVGZRFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

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